molecular formula C11H12N2O B6202419 5-(dimethylamino)-1H-indole-2-carbaldehyde CAS No. 1477500-71-2

5-(dimethylamino)-1H-indole-2-carbaldehyde

Cat. No.: B6202419
CAS No.: 1477500-71-2
M. Wt: 188.2
InChI Key:
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Description

5-(Dimethylamino)-1H-indole-2-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, is characterized by the presence of a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-1H-indole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(dimethylamino)-1H-indole with a suitable aldehyde precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the dimethylamino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1H-indole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: 5-(Dimethylamino)-1H-indole-2-carboxylic acid.

    Reduction: 5-(Dimethylamino)-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-1H-indole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins and enzymes. These interactions can modulate the activity of biological targets and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    5-(Dimethylamino)-2-methyl-1H-indole: Similar structure but with a methyl group instead of an aldehyde group.

    5-(Dimethylamino)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

5-(Dimethylamino)-1H-indole-2-carbaldehyde is unique due to the specific positioning of the dimethylamino and aldehyde groups on the indole ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

1477500-71-2

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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